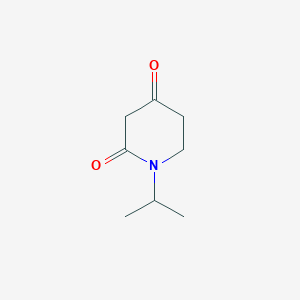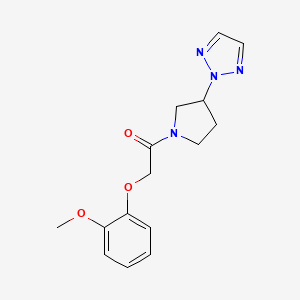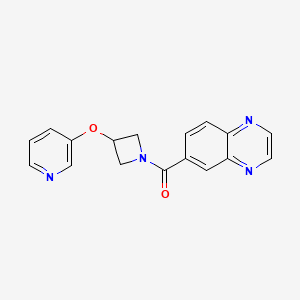
1-Isopropylpiperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropylpiperidine-2,4-dione (CAS# 904301-91-3) is a useful research chemical . It has a molecular weight of 155.19 and a molecular formula of C8H13NO2 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 1-Isopropylpiperidine-2,4-dione is represented by the canonical SMILES: CC©N1CCC(=O)CC1=O . The InChI key is HVCLLHRRMYASIH-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of piperidine-2,4-dione-type azaheterocycles has been achieved through traditional (carbonyl compound transformations) and novel (anionic enolate rearrangements) methods . These methods have been used for the simple and effective preparation of structurally diverse compounds in racemic and enantiopure forms .Physical And Chemical Properties Analysis
The predicted density of 1-Isopropylpiperidine-2,4-dione is 1.088±0.06 g/cm3 . The predicted boiling point is 261.5±23.0 °C . The predicted pKa is 11.96±0.20 .Scientific Research Applications
Synthesis and Characterization of Derivatives
- The compound has been synthesized and characterized for potential applications in various fields. For instance, research by Blokhina et al. (2021) focused on the synthesis of a novel derivative, highlighting its potential as an antimicrobial agent. Their study involved measuring melting enthalpy and temperature, determining solubility in various solvents, and analyzing solubility parameters and thermodynamic functions (Blokhina et al., 2021).
Molecular Structure Analysis
- The crystal structure of derivatives, such as (6S)-6-isobutylpiperidine-2,4-dione, has been extensively studied. Didierjean et al. (2004) investigated the crystal structure, revealing the keto tautomer's dominance in the solid state and providing insight into its stereochemistry (Didierjean et al., 2004).
Therapeutic Potential Investigations
- Some derivatives have been explored for their potential therapeutic applications. Staněk et al. (1991) synthesized novel derivatives and evaluated their activity as enzyme inhibitors, highlighting their potential in hormone-dependent tumor therapies (Staněk et al., 1991).
Applications in Material Science
- Research by Tattersall et al. (2004) explored derivatives of 1-Isopropylpiperidine-2,4-dione for application in microlithography, focusing on their suitability as photoactive substrates for deep ultraviolet photoresists (Tattersall et al., 2004).
Condensation Reactions and Chemical Synthesis
- Gallina and Liberatori (1974) investigated the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, contributing to the synthesis of various chemical compounds and providing insights into reaction mechanisms and stereochemistry (Gallina & Liberatori, 1974).
Pharmacological Profile and Bioavailability Studies
- Laleu et al. (2010) described the synthesis and optimization of pyrazolopyridine dione derivatives, focusing on their potency and selectivity in pharmacological profiles and highlighting their potential in treating idiopathic pulmonary fibrosis (Laleu et al., 2010).
Green Chemistry and Environmental Applications
- Chafiq et al. (2020) studied new compounds, including derivatives of 1-Isopropylpiperidine-2,4-dione, for their inhibitory properties in corrosion protection, emphasizing the importance of environmentally friendly substances in chemistry and technology (Chafiq et al., 2020).
Mechanism of Action
While the specific mechanism of action for 1-Isopropylpiperidine-2,4-dione is not mentioned in the search results, it’s worth noting that Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Safety and Hazards
Future Directions
The synthesis of piperidine-2,4-dione-type azaheterocycles has been reported to be a versatile platform for the construction of functionalized piperidine-type systems possessing high synthetic and medicinal potential . This potential is successfully realized by the creation of highly active pharmaceutically relevant compounds and the synthesis of natural products .
properties
IUPAC Name |
1-propan-2-ylpiperidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(2)9-4-3-7(10)5-8(9)11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCLLHRRMYASIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylpiperidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-pyridin-2-ylpyrrolidine-2-carboxylic acid](/img/structure/B2651008.png)


![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2651014.png)
![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2651015.png)
![N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2651016.png)

![(3,4-Difluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651018.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2651019.png)
![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2651021.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2651023.png)
![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N,N-dimethyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2651024.png)
